
1,2,4,5-Tetramethylbenzene-d14
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Overview
Description
1,2,4,5-Tetramethylbenzene-d14, also known as durene-d14, is a deuterated form of 1,2,4,5-tetramethylbenzene. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C10D14, and it has a molecular weight of 148.30 g/mol . This compound is often used in scientific research due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetramethylbenzene-d14 can be synthesized through the deuteration of 1,2,4,5-tetramethylbenzene. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous quality control measures, including isotopic purity analysis .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetramethylbenzene-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Substitution: Electrophilic substitution reactions can occur, where deuterium atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used.
Addition: Hydroxyl radicals (OH) in the atmosphere can add to the benzene ring.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Substitution: Halogenated or nitrated derivatives.
Addition: Hydroxylated products.
Scientific Research Applications
Scientific Research Applications
1,2,4,5-Tetramethylbenzene-d14 has diverse applications across several fields of research due to its unique isotopic labeling properties. Below are some key areas where this compound is utilized:
Chemistry
- Tracer Studies : It serves as a tracer in reaction mechanisms and kinetic studies to understand reaction pathways and rates.
- Reaction Mechanism Analysis : The compound can be used to elucidate mechanisms involving radical species and substitution reactions.
Biology
- Metabolic Studies : Employed in metabolic studies to trace the incorporation of deuterium into biological molecules, allowing researchers to track metabolic pathways.
- Toxicological Research : Investigated for its potential neurotoxic effects as a volatile organic compound (VOC), contributing to studies on respiratory health and environmental impact.
Medicine
- Drug Development : Utilized in pharmacokinetic studies to understand drug metabolism and distribution within biological systems.
- Isotopic Labeling in Drug Design : Helps in developing drugs with improved efficacy by tracing the fate of drug molecules in biological systems.
Industrial Applications
- Deuterated Solvents and Reagents : Used in the production of deuterated solvents for NMR spectroscopy and other analytical techniques.
- Chemical Synthesis : Acts as a building block in the synthesis of various chemical compounds.
Toxicological Studies
Research indicates that exposure to various isomers of tetramethylbenzenes can lead to neurotoxic effects. For instance:
- A study by James (1985) identified VOCs as neurotoxic agents linked to respiratory issues.
- The CDC (2013) reported that high concentrations of VOCs can cause dizziness and confusion.
Environmental Impact Assessments
This compound has been studied for its environmental persistence and potential bioaccumulation risks:
- Evaluations conducted by EXIM Bank highlighted health risks associated with exposure to VOCs like durene-d14.
- Research on liquid chromatography techniques demonstrated effective separation methods for durene isotopologues using specialized columns.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetramethylbenzene-d14 involves its participation in chemical reactions due to the presence of deuterium atoms. Deuterium has a higher bond dissociation energy compared to hydrogen, which can influence the reaction kinetics and pathways. The compound can undergo substitution, addition, and oxidation reactions, with deuterium atoms being replaced or added to the benzene ring .
Comparison with Similar Compounds
1,2,4,5-Tetramethylbenzene-d14 can be compared with other deuterated aromatic compounds such as:
- 1,2-Dichlorobenzene-d4
- 1,4-Dibromobenzene-d4
- 4-Hydroxybenzaldehyde-2,3,5,6-d4
- 1,3-Dinitrobenzene-d4
- 1,3-Difluorobenzene-d4
The uniqueness of this compound lies in its specific isotopic labeling and the presence of four methyl groups, which can significantly influence its chemical behavior and applications compared to other deuterated aromatic compounds.
Biological Activity
1,2,4,5-Tetramethylbenzene-d14, also known as durene-d14, is a deuterated derivative of durene (1,2,4,5-tetramethylbenzene), a compound that has garnered attention for its potential biological activities and applications in various fields. The incorporation of deuterium isotopes can enhance the stability and tracking of the compound in biological systems. This article explores the biological activity of this compound, summarizing key findings from diverse research studies.
- Molecular Formula : C10D14
- Molecular Weight : 148.30 g/mol
- CAS Number : 95-93-2 (unlabeled), specific for labeled forms varies.
- Purity : Typically available at 98% purity for research applications .
Biological Activity Overview
The biological activity of this compound is primarily studied in the context of its interactions with biological systems and its potential toxicological effects. Here are some key areas of focus:
Toxicological Studies
Research indicates that various isomers of tetramethylbenzenes can exhibit neurotoxic effects. Volatile organic compounds (VOCs), including durene and its isotopologues, have been linked to respiratory issues and neurological impacts when exposure occurs at significant levels .
Study | Findings |
---|---|
James (1985) | Identified VOCs as neurotoxic agents with potential links to asthma and chronic respiratory symptoms. |
CDC (2013) | Noted that high concentrations of VOCs lead to symptoms such as dizziness and confusion. |
Environmental Impact
This compound is also studied for its environmental persistence and behavior. As a pollutant, it poses risks to aquatic life and can bioaccumulate in ecosystems. Research on separation techniques has highlighted the compound's interactions with various adsorbents in liquid chromatography settings .
Case Studies
Several case studies have evaluated the health impacts associated with exposure to durene and its deuterated forms:
- Health Impact Assessments : Evaluations conducted by EXIM Bank reported potential health risks associated with exposure to VOCs like durene-d14, emphasizing the need for monitoring in industrial settings .
- Separation Techniques : Studies on liquid chromatography have demonstrated effective separation methods for durene isotopologues using π-interactions with specialized columns . This has implications for both environmental monitoring and pharmaceutical applications.
Research Findings
Recent studies have focused on the molecular interactions of this compound:
- π-Interactions : Research has shown that π-π interactions play a significant role in the separation and detection of aromatic compounds in analytical chemistry .
- Isotopic Effects : The presence of deuterium alters the vibrational characteristics of the compound, which can be useful for tracing studies in pharmacokinetics and metabolic pathways .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,2,4,5-Tetramethylbenzene-d14 with high isotopic purity?
Q. How is this compound utilized as a calibration standard in NMR spectroscopy?
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key protocols include:
- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 73.9°C).
- Skin Protection : Apply barrier creams and wear nitrile gloves to prevent dermal absorption.
- Environmental Containment : Use sealed containers to prevent groundwater contamination .
Advanced Research Questions
Q. How can kinetic studies of OH radical-initiated degradation of this compound inform atmospheric modeling?
Pseudo-first-order kinetics experiments in environmental chambers measure reaction rates (e.g., using GC-MS or FTIR). The deuterated form’s slower H/D isotope effects reveal mechanistic pathways, such as H-abstraction vs. OH addition. These data refine tropospheric lifetime estimates and secondary organic aerosol (SOA) formation models .
Degradation Data :
Parameter | Value |
---|---|
Rate Constant (k-OH) | ~1.2 × 10⁻¹¹ cm³ molecule⁻¹s⁻¹ |
Half-Life (Troposphere) | ~12 hours |
Q. What role does this compound play in geochemical biomarker studies for sedimentary environment identification?
The 1,2,4,5-/1,2,3,4-TeMB ratio in crude oil or sediments correlates with redox conditions and organic matter sources. High ratios (>2.5) indicate oxic environments with terrestrial input, while low ratios (<1.0) suggest marine or lacustrine settings. GC×GC-TOFMS analysis enhances resolution for these isomers .
Q. How does rotational tunneling in this compound influence low-temperature spectroscopic studies?
In solid-state NMR or Raman spectroscopy, deuterated methyl groups exhibit reduced tunneling splittings compared to protonated analogs due to higher mass. This allows precise measurement of rotational energy barriers and lattice interactions in crystallographic studies .
Properties
IUPAC Name |
1,4-dideuterio-2,3,5,6-tetrakis(trideuteriomethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZJJAZBFDUTD-ZVEBFXSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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